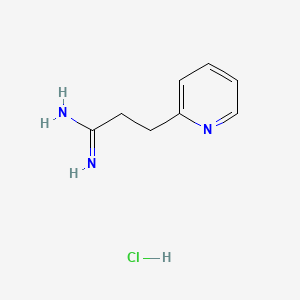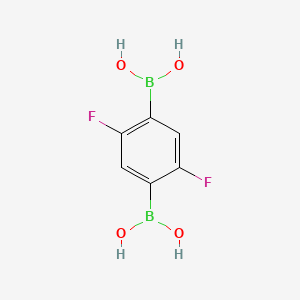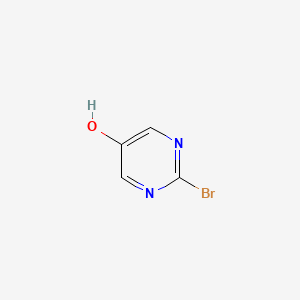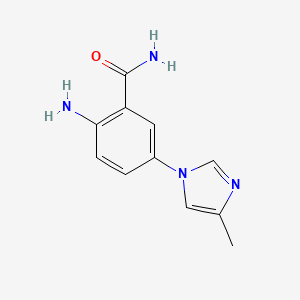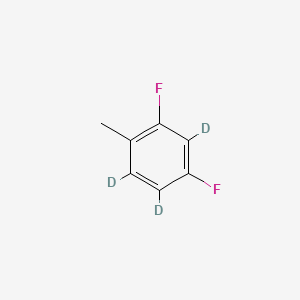
2,4-Difluorotoluene-3,5,6-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,4-Difluorotoluene-3,5,6-d3” is a chemical compound with the IUPAC name “1,2,4-trideuterio-3,5-difluoro-6-methylbenzene”. It has a molecular formula of C7H6F2 and a molecular weight of 131.14. This compound was synthesized as a nucleotide analog and was incorporated into DNA, undergoing replication by DNA polymerase enzymes .
Wissenschaftliche Forschungsanwendungen
Kinetics of dNMPs Insertion Opposite a Difluorotoluene Nucleotide Residue : A study by Xia et al. (2012) revealed that 2,4-difluorotoluene can serve as hydrogen bond acceptors, forming bonds directly with dTTP and dGTP or indirectly with dATP and dCTP via ordered water molecules. This finding challenges the view of 2,4-difluorotoluene as a nonpolar analogue of thymine, incapable of forming hydrogen bonds (Xia, Eom, Konigsberg, & Wang, 2012).
Valence and Rydberg Excitations Studies : Barbosa et al. (2016) conducted high-resolution vacuum ultraviolet photoabsorption measurements on isolated 2,4- and 2,6-difluorotoluene. Their findings provide insights into the valence transitions and Rydberg transitions of these molecules, contributing to our understanding of their electronic state spectroscopies (Barbosa, da Silva, Rebelo, Hoffmann, Bettega, & Limão-Vieira, 2016).
Hydrogen Bond Analysis in DNA Replication Mimic : Guerra and Bickelhaupt (2003) explored the hydrogen bond strengths in the complex of adenine with 2,4-difluorotoluene, providing insights into the nature of these interactions and their role in DNA replication fidelity (Guerra & Bickelhaupt, 2003).
Microwave Spectrum and Barrier to Internal Rotation : Maiti, Jaman, and Nandi (1996) investigated the microwave rotational spectra of 2,4-difluorotoluene, contributing to the understanding of its molecular structure and dynamics (Maiti, Jaman, & Nandi, 1996).
Study of Fluorinated Benzenes in Nucleic Acids : Kumar and Rozners (2021) evaluated fluorinated benzenes, including 2,4-difluorotoluene, in nucleic acids. Their research highlighted the role of fluorine in non-canonical base pairing and provided insights into triple helical recognition of RNA (Kumar & Rozners, 2021).
Rotational Spectroscopy and Molecular Structure Studies : Nair, Herbers, and Grabow (2019) investigated the rotational spectrum of 2,4-difluorotoluene, providing data on its molecular structure and internal rotation barriers (Nair, Herbers, & Grabow, 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,2,4-trideuterio-3,5-difluoro-6-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3/i2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXDAIBTYWGBSL-NRUYWUNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)F)[2H])F)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluorotoluene-3,5,6-d3 | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

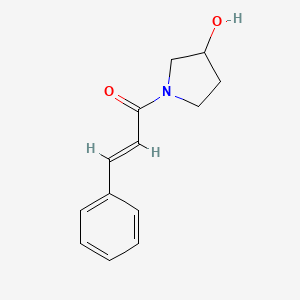
![Rac-(1S,2R,3S,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B596173.png)
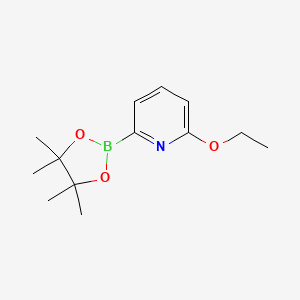
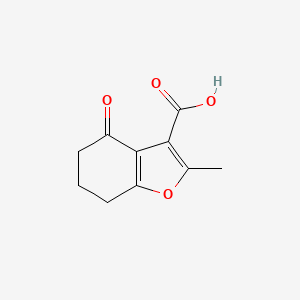
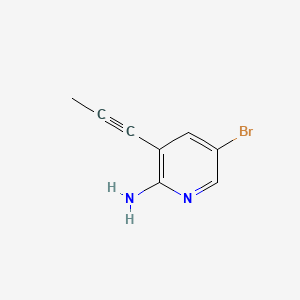
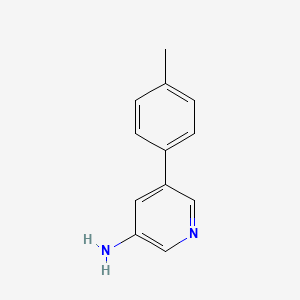
![4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole](/img/structure/B596181.png)
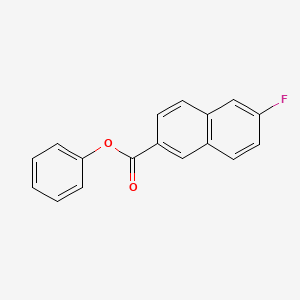
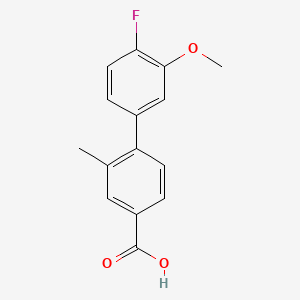
![5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B596188.png)
